molecular formula C12H17N3O2S B2387997 4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid CAS No. 1340792-39-3

4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid

Cat. No.: B2387997
CAS No.: 1340792-39-3
M. Wt: 267.35
InChI Key: PKGPDQFCFFFDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H17N3O2S It is a pyrimidine derivative that contains an isopropyl group, a thiomorpholine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be formed through a cyclization reaction involving a suitable thiol and an amine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer properties.

    Morpholine Derivatives: These compounds contain a morpholine ring and are known for their diverse biological activities.

Uniqueness

4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid is unique due to the combination of its isopropyl group, thiomorpholine ring, and carboxylic acid functional group. This unique structure may confer specific properties and activities that are not observed in other similar compounds.

Properties

IUPAC Name

4-propan-2-yl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8(2)10-9(11(16)17)7-13-12(14-10)15-3-5-18-6-4-15/h7-8H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGPDQFCFFFDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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